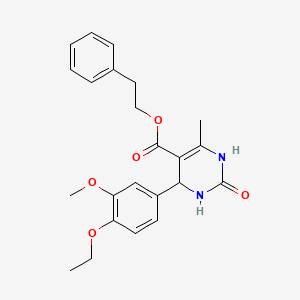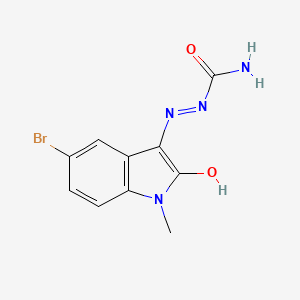![molecular formula C19H23ClN2O4S B5065859 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Sulfonamide compounds, including those similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-methoxyethyl)-N2-(3-methylbenzyl)glycinamide, are typically synthesized through various organic synthesis methods. For instance, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, indicating the significance of the synthesis process in developing potential therapeutic agents (Owa et al., 2002). Additionally, the convergent synthesis approach has been used to create related sulfonamide compounds, showcasing the complexity and versatility of sulfonamide synthesis (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, docking studies and X-ray crystallography have been employed to understand the molecular structure of tetrazole derivatives, which share a similar sulfonamide moiety (Al-Hourani et al., 2015). Such analyses reveal the planarity of the tetrazole rings and the orientation of aryl rings, which are essential for the compound's interaction with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, sulfonamide compounds have been modified through reactions like alkylation and oxidation to explore their potential as therapeutic agents. Such modifications can significantly affect the compound's reactivity and interaction with biological molecules (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals. For example, the synthesis of novel heterocyclic compounds derived from sulfonamide compounds has been investigated for their physical properties, which play a crucial role in their biological activity (Bekircan et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, pKa, and chemical stability, are pivotal for their function and efficacy. Understanding these properties helps in the design and development of new compounds with enhanced performance and targeted applications. For instance, the benzylation of alcohols and phenols with sulfonamide compounds has been explored, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Carlsen, 1998).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-15-4-3-5-16(12-15)13-22(14-19(23)21-10-11-26-2)27(24,25)18-8-6-17(20)7-9-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXATRTUYNDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)


![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5065802.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5065810.png)
![1-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)cyclohexanol](/img/structure/B5065813.png)

![ethyl 5-(1H-indol-5-ylcarbonyl)-1-(3,3,3-trifluoropropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5065821.png)

![2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5065844.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5065882.png)